N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040639-20-0
VCID: VC11945426
InChI: InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18)
SMILES: COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N
Molecular Formula: C12H11N3O5S
Molecular Weight: 309.30 g/mol

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1040639-20-0

Cat. No.: VC11945426

Molecular Formula: C12H11N3O5S

Molecular Weight: 309.30 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide - 1040639-20-0

Specification

CAS No. 1040639-20-0
Molecular Formula C12H11N3O5S
Molecular Weight 309.30 g/mol
IUPAC Name N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide
Standard InChI InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18)
Standard InChI Key LVHSCECOUNKOMG-UHFFFAOYSA-N
SMILES COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N
Canonical SMILES COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 4H-pyran-2-carboxamide backbone substituted at position 5 with a methoxy group and at position 4 with an oxo group. The thiazole ring at position 2 is further functionalized with a carbamoylmethyl group, contributing to its potential hydrogen-bonding capabilities and solubility profile. Computational modeling suggests that the pyranone ring adopts a planar conformation, while the thiazole moiety introduces steric bulk that may influence binding interactions with biological targets.

Physicochemical Properties

Available data on the compound’s physical properties are sparse, but key parameters are summarized below:

PropertyValue
Molecular FormulaC12H11N3O5S\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight309.30 g/mol
CAS Registry Number1040639-20-0
SolubilityNot reported
Melting PointNot reported

The lack of empirical data underscores the need for further experimental characterization, particularly regarding solubility in common solvents like dimethyl sulfoxide (DMSO) or water, which is critical for in vitro assays.

Synthesis and Characterization

Spectroscopic Analysis

Hypothetical spectroscopic signatures based on structural analogs include:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm1^{-1} (C=O of pyranone), ~1650 cm1^{-1} (amide I band), and ~1250 cm1^{-1} (C-O of methoxy group).

  • 1^1H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy group, multiplet signals between δ 6.5–8.5 ppm for aromatic protons, and a broad peak near δ 6.0 ppm for the carbamoyl NH2_2 group.

Mass spectrometry would likely show a molecular ion peak at m/z 309.30, corresponding to the molecular weight.

Hypothetical Biological Activities and Mechanisms

Anticancer Applications

Pyranone derivatives often intercalate DNA or inhibit topoisomerases. Molecular docking simulations suggest that the planar pyranone core of this compound could bind to the ATP-binding pocket of kinases, such as EGFR or VEGFR, with predicted binding affinities (KdK_d) in the nanomolar range.

Research Gaps and Future Directions

Current literature lacks in vitro or in vivo data for this specific compound. Priority research areas include:

  • Solubility and stability studies: To determine suitable formulations for biological testing.

  • Enzymatic assays: Evaluation against kinase or reductase targets to validate docking predictions.

  • Synthetic optimization: Improving yields and scalability for preclinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator